Salvinorin B is a natural product found in Salvia divinorum with data available.
Salvinorin B
CAS No.: 92545-30-7
Cat. No.: VC21336040
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 92545-30-7 |
---|---|
Molecular Formula | C21H26O7 |
Molecular Weight | 390.4 g/mol |
IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
Standard InChI | InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 |
Standard InChI Key | BLTMVAIOAAGYAR-CEFSSPBYSA-N |
Isomeric SMILES | C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 |
SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |
Canonical SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |
Chemical Structure and Properties
Salvinorin B is classified as a neoclerodane diterpene with high analytical purity (>99% HPLC). Its molecular formula is C21H26O7 with a molecular weight of 390.4 g/mol and CAS number 92545-30-7 . The compound features a complex chemical structure with multiple functional groups that can be modified to create derivatives with enhanced pharmacological properties.
The SMILES notation for Salvinorin B is:
O=C(C@@HC[C@H]1C(OC)=O)C@([H])[C@]3(C)[C@]2([H])C(OC@HC3)=O
Proper storage recommendations indicate that Salvinorin B should be stored lyophilized at -20°C and kept desiccated to maintain its stability and integrity for research purposes .
Table 1: Chemical Properties of Salvinorin B
Property | Value |
---|---|
Molecular Formula | C21H26O7 |
Molecular Weight | 390.4 g/mol |
CAS Number | 92545-30-7 |
Physical State | Solid (lyophilized) |
Storage Requirements | -20°C, desiccated |
Purity | >99% (HPLC) |
Relationship to Salvinorin A
Salvinorin B is intricately related to Salvinorin A through chemical transformation processes. Specifically, Salvinorin A undergoes oxidation reactions to form Salvinorin B. This relationship is significant in understanding the metabolism and structural modifications of these compounds.
While Salvinorin A is known for its potent kappa opioid receptor (KOR) agonist properties, Salvinorin B serves primarily as an intermediate compound and precursor for synthesizing derivatives with enhanced pharmacological profiles. The oxidation of Salvinorin A to Salvinorin B represents a crucial chemical pathway that researchers utilize for developing novel therapeutic compounds with improved properties.
Derivatives of Salvinorin B
The chemical structure of Salvinorin B allows for modifications at various positions, particularly at the carbon-2 position, leading to derivatives with enhanced pharmacological properties. These derivatives have been extensively studied for their potential therapeutic applications.
Ethoxymethyl Ether Salvinorin B (EOM SalB)
Ethoxymethyl ether Salvinorin B (EOM SalB) is a prominent derivative synthesized by altering the functional group at the carbon-2 position of Salvinorin B . This structural modification has yielded significant pharmacological advantages:
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Increased binding affinity to kappa opioid receptors
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Enhanced potency compared to the parent compound Salvinorin A
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Improved metabolic stability, extending its duration of action
Research has demonstrated that EOM SalB exhibits significant G-protein bias with a factor of 2.53 compared to the reference ligand U50,488 . This G-protein bias is associated with reduced side effects commonly linked to kappa opioid receptor activation.
Methoxymethyl Ether Salvinorin B (MOM-Sal B)
Methoxymethyl ether Salvinorin B (MOM-Sal B) represents another important derivative with distinctive pharmacological properties. This compound has a molecular formula of C23H30O8 and a molecular weight of 434.5 g/mol .
Drug discrimination studies have revealed that MOM-Sal B, like EOM-Sal B, substitutes fully for Salvinorin A and displays greater potency than the parent compound . These findings suggest that the methoxymethyl ether modification enhances the compound's pharmacological activity while maintaining the characteristic effects of Salvinorin-related compounds.
Pharmacological Properties and Mechanism of Action
The pharmacological profile of Salvinorin B derivatives has been extensively investigated, revealing important insights into their mechanism of action and potential therapeutic applications.
Receptor Interactions
Derivatives of Salvinorin B, particularly EOM SalB, exhibit selective and potent activity at kappa opioid receptors (KORs). Research has demonstrated that EOM SalB has increased binding affinity and potency at KORs compared to both Salvinorin A and the prototype KOR agonist U50,488 .
G-Protein Bias
A particularly noteworthy pharmacological characteristic of EOM SalB is its G-protein bias. Using U50,488 as a reference ligand, EOM SalB demonstrated a bias factor of 2.53, indicating preferential activation of G-protein signaling pathways over β-arrestin recruitment . This biased signaling profile has important implications:
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Reduction in side effects associated with β-arrestin pathways
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Maintenance of therapeutic effects mediated through G-protein signaling
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Potential for improved therapeutic index compared to unbiased KOR agonists
Table 2: Comparative Pharmacological Properties of Salvinorin Compounds
Compound | G-protein Pathway (EC50) | β-arrestin Pathway (EC50) | Bias Factor |
---|---|---|---|
U50,488 (reference) | Baseline | Baseline | 1.00 |
Salvinorin A | More potent than U50,488 | More potent than U50,488 | 0.648 |
EOM SalB | Most potent | Most potent | 2.53 |
Research Applications
Salvinorin B and its derivatives have demonstrated considerable potential in various research domains, from basic analytical applications to promising therapeutic interventions.
Analytical Reference Material
Current Research Findings
Drug Discrimination Studies
Drug discrimination studies have provided valuable insights into the interoceptive properties of Salvinorin B derivatives. In these studies, rats trained to discriminate 2.0 mg/kg of Salvinorin A from its vehicle were tested for stimulus generalization with EOM-Sal B and MOM-Sal B .
Key findings include:
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Both EOM-Sal B and MOM-Sal B fully substituted for Salvinorin A
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Both derivatives displayed greater potency than Salvinorin A
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EOM-Sal B was discriminated at longer post-injection intervals than Salvinorin A, suggesting extended duration of action
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The stimulus effects were distinct from those produced by morphine and 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane
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Partial substitution was observed with ketamine and lysergic acid diethylamide (LSD)
These results confirm that Salvinorin B derivatives produce discriminative stimulus effects similar to Salvinorin A but with enhanced potency and duration, highlighting their potential value in pharmacological research.
In Vitro Assays
Detailed in vitro studies have characterized the signaling properties of EOM SalB using complementary assays:
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The HitHunter assay measuring inhibition of forskolin-induced cAMP accumulation (G-protein signaling)
These assays confirmed that EOM SalB demonstrated higher potency than both Salvinorin A and U50,488 in activating both signaling pathways, with preferential activation of G-protein signaling.
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